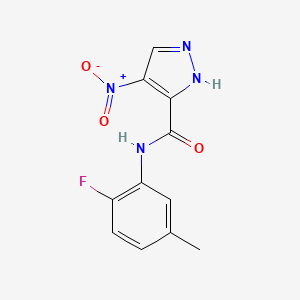![molecular formula C8H7F3N4 B10949713 5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10949713.png)
5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a bridge-headed nitrogen atom. It is commonly found in medicinal and biologically active compounds. Notably, it exhibits various activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors. Additionally, it has applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Preparation Methods
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products in good-to-excellent yields. Microwave irradiation is employed to accelerate the reaction, making it a convenient synthetic route .
Chemical Reactions Analysis
5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to the formation of major products. Further research is needed to explore specific reaction pathways and intermediates.
Scientific Research Applications
This compound finds applications in several fields:
Medicinal Chemistry: Its biological activities make it a promising candidate for drug development.
Biology: Researchers study its effects on molecular targets and pathways.
Material Sciences: It has applications beyond medicine, contributing to material science research.
Mechanism of Action
The exact mechanism by which 5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects remains an active area of investigation. Molecular targets and signaling pathways involved need further exploration.
Comparison with Similar Compounds
While this compound shares structural features with other triazolopyrimidines, its unique properties set it apart. Further research can provide a comprehensive comparison with similar compounds.
Properties
Molecular Formula |
C8H7F3N4 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7F3N4/c1-4-3-5(2)15-7(12-4)13-6(14-15)8(9,10)11/h3H,1-2H3 |
InChI Key |
IHSMPJDCZJSOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-3-phenylthiourea](/img/structure/B10949630.png)

![5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10949650.png)
![[4-(2-Fluorobenzyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B10949654.png)
![2-{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-5-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949655.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one](/img/structure/B10949660.png)
![2-{4-[(2,6-Dimethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10949667.png)
![5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10949674.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10949679.png)
![4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10949695.png)
![(3E)-N-(2,4-dimethylphenyl)-3-[2-(2-methyl-3-phenylpropanoyl)hydrazinylidene]butanamide](/img/structure/B10949703.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10949709.png)


